molecular formula C26H40O3 B4987240 (13AR)-6B-Acetyl-13A-hydroxy-4A,6A,13-trimethylicosahydro-2H-indeno[2,1-A]phenanthren-2-one

(13AR)-6B-Acetyl-13A-hydroxy-4A,6A,13-trimethylicosahydro-2H-indeno[2,1-A]phenanthren-2-one

Cat. No.: B4987240
M. Wt: 400.6 g/mol
InChI Key: YYJQALYDDZZWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(13AR)-6B-Acetyl-13A-hydroxy-4A,6A,13-trimethylicosahydro-2H-indeno[2,1-A]phenanthren-2-one is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (13AR)-6B-Acetyl-13A-hydroxy-4A,6A,13-trimethylicosahydro-2H-indeno[2,1-A]phenanthren-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core indeno[2,1-A]phenanthrene structure, followed by the introduction of acetyl and hydroxy groups at specific positions. Key steps may include Friedel-Crafts acylation, reduction, and selective hydroxylation reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for certain steps, as well as advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The hydroxy group at the 13A position can undergo oxidation to form a ketone.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at positions on the phenanthrene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products:

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: Use in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (13AR)-6B-Acetyl-13A-hydroxy-4A,6A,13-trimethylicosahydro-2H-indeno[2,1-A]phenanthren-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

    Phenanthrene derivatives: Compounds with similar core structures but different functional groups.

    Steroidal compounds: Compounds with similar ring systems but different substituents.

Uniqueness: The unique combination of acetyl, hydroxy, and methyl groups in (13AR)-6B-Acetyl-13A-hydroxy-4A,6A,13-trimethylicosahydro-2H-indeno[2,1-A]phenanthren-2-one sets it apart from other similar compounds. This specific arrangement of functional groups can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

6b-acetyl-13a-hydroxy-4a,6a,13-trimethyl-1,3,4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-hexadecahydroindeno[2,1-a]phenanthren-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O3/c1-16-13-20-21(24(4)11-8-19(28)15-26(16,24)29)9-12-23(3)22(20)14-18-7-5-6-10-25(18,23)17(2)27/h16,18,20-22,29H,5-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJQALYDDZZWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC3(C2CC4C3(CCCC4)C(=O)C)C)C5(C1(CC(=O)CC5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.